molecular formula C16H14FNO5S B281441 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate

4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate

Cat. No. B281441
M. Wt: 351.4 g/mol
InChI Key: USFKXCMNSNEFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate, also known as Fasudil, is a chemical compound that has been extensively studied for its potential therapeutic applications. Fasudil was first developed in Japan in the 1990s as a treatment for cerebral vasospasm, a condition that can occur after a subarachnoid hemorrhage. Since then, Fasudil has been investigated for its potential uses in a wide range of medical conditions, including stroke, cardiovascular disease, and cancer.

Mechanism of Action

4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate works by inhibiting the activity of Rho-kinase, an enzyme that plays a key role in the regulation of smooth muscle contraction and cell migration. By inhibiting Rho-kinase, 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate reduces the constriction of blood vessels and improves blood flow to the affected areas. 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate also has anti-inflammatory effects and can reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate has been shown to have a number of biochemical and physiological effects. In addition to its effects on Rho-kinase activity, 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate can also inhibit the activity of other enzymes, including protein kinase C and myosin light chain kinase. 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate has been shown to reduce oxidative stress and inflammation, and can also improve endothelial function. 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate has also been shown to have neuroprotective effects, reducing damage caused by ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate is its broad range of potential applications. 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate has been investigated for its potential uses in a wide range of medical conditions, making it a promising candidate for further research. However, there are also some limitations to the use of 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate in lab experiments. 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate can be difficult to synthesize, and its effects can be dose-dependent, making it important to carefully control the concentration of 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate in experiments.

Future Directions

There are a number of potential future directions for research on 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate. One area of interest is in the development of new formulations of 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate that can be delivered more effectively to the affected areas. Another area of interest is in the use of 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate in combination with other drugs, to enhance its therapeutic effects. Additionally, there is ongoing research into the potential uses of 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate in other medical conditions, including Alzheimer's disease and multiple sclerosis. Overall, 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate represents a promising area of research with broad potential applications in medicine.

Synthesis Methods

The synthesis of 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate involves the reaction of 4-aminophenyl acetate with p-toluenesulfonyl chloride in the presence of a base, followed by acetylation of the resulting sulfonamide with acetic anhydride. The final product is obtained after purification by recrystallization.

Scientific Research Applications

4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate has been extensively studied for its potential applications in various medical conditions. One of the most promising areas of research is in the treatment of stroke. 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate has been shown to improve blood flow to the brain and reduce damage caused by ischemia-reperfusion injury. 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate has also been investigated for its potential uses in cardiovascular disease, including hypertension, atherosclerosis, and heart failure. Additionally, 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate has been studied for its potential anticancer effects, particularly in the treatment of prostate cancer.

properties

Molecular Formula

C16H14FNO5S

Molecular Weight

351.4 g/mol

IUPAC Name

[4-[acetyl-(4-fluorophenyl)sulfonylamino]phenyl] acetate

InChI

InChI=1S/C16H14FNO5S/c1-11(19)18(14-5-7-15(8-6-14)23-12(2)20)24(21,22)16-9-3-13(17)4-10-16/h3-10H,1-2H3

InChI Key

USFKXCMNSNEFPE-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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